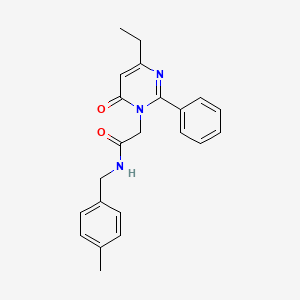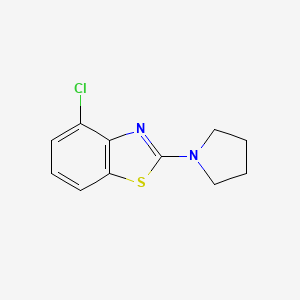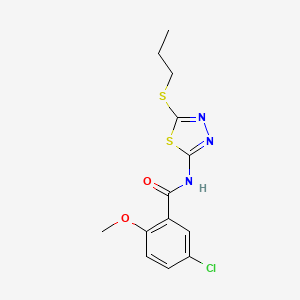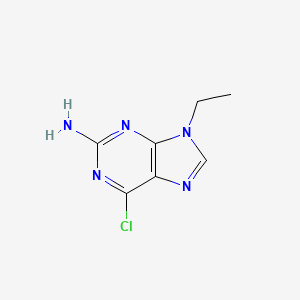
(4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone, also known as CPP-THIZA, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. CPP-THIZA is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR) and has been shown to enhance cognitive function in animal models.
作用机制
(4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone acts as a positive allosteric modulator of the α7 nAChR. The α7 nAChR is a ligand-gated ion channel that is involved in various cognitive processes such as learning and memory. (4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone enhances the activity of the α7 nAChR by increasing the receptor's sensitivity to acetylcholine, the endogenous ligand of the receptor. This results in increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
(4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone has been shown to improve cognitive function in animal models. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation. (4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone has been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in various cognitive processes.
实验室实验的优点和局限性
(4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone has several advantages for lab experiments. It is a highly selective and potent compound that can be easily synthesized in large quantities. (4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone has been extensively studied in animal models and has shown promising results for its potential therapeutic applications. However, there are also limitations to the use of (4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone in lab experiments. Its mechanism of action is not fully understood, and there are concerns about its potential side effects.
未来方向
There are several future directions for the study of (4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone. Further studies are needed to fully understand the mechanism of action of (4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone and to identify potential side effects. Clinical trials are needed to determine the safety and efficacy of (4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone in humans. (4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone may also have potential applications in the treatment of other neurological disorders such as depression and anxiety. Additionally, the development of more selective and potent compounds that target the α7 nAChR may lead to the discovery of new therapeutic agents for the treatment of cognitive disorders.
合成方法
(4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone can be synthesized using a series of chemical reactions. The synthesis involves the reaction of 4-(bromomethyl)thiazole with cyclobutylidenepiperidine to form the intermediate compound, which is then reacted with potassium tert-butoxide to yield (4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone. The synthesis method has been optimized to increase the yield and purity of the compound.
科学研究应用
(4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). (4-Cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Parkinson's disease.
属性
IUPAC Name |
(4-cyclobutylidenepiperidin-1-yl)-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c16-13(12-8-17-9-14-12)15-6-4-11(5-7-15)10-2-1-3-10/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELOIRAUZKSRBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)C(=O)C3=CSC=N3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutylidene-1-(1,3-thiazole-4-carbonyl)piperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)phenol](/img/structure/B2820874.png)
![2-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2820876.png)

![5-(2-oxo-2-phenylethyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2820880.png)
![2-[(Dimethylamino)methylene]-7-(4-methoxyphenoxy)-3-phenyl-1-indanone](/img/structure/B2820882.png)


![2-Methyl-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2820885.png)
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2820886.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2820890.png)
![N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2820893.png)
![Methyl (2S,5S)-1-[2-[methyl(prop-2-enoyl)amino]acetyl]-5-phenylpyrrolidine-2-carboxylate](/img/structure/B2820894.png)
